4-Cyclopropyl-3-nitrobenzonitrile
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Overview
Description
4-Cyclopropyl-3-nitrobenzonitrile is an organic compound characterized by a benzene ring substituted with a nitro group and a nitrile group, along with a cyclopropyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-3-nitrobenzonitrile typically involves the nitration of 4-cyclopropylbenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of benzonitriles, including this compound, often involves the ammoxidation of toluene derivatives. This process involves the reaction of the toluene derivative with ammonia and oxygen at elevated temperatures (400-450°C) to form the corresponding nitrile .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-3-nitrobenzonitrile can undergo various chemical reactions, including:
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas and Raney nickel catalyst.
Substitution: Nucleophiles such as amines under basic conditions.
Major Products Formed:
Reduction: 4-Cyclopropyl-3-aminobenzonitrile.
Substitution: N-substituted benzamides.
Scientific Research Applications
4-Cyclopropyl-3-nitrobenzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and coordination complexes.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and nitro groups.
Industry: Used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-3-nitrobenzonitrile involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other biological molecules .
Comparison with Similar Compounds
Benzonitrile: A simpler analogue without the cyclopropyl and nitro groups.
4-Nitrobenzonitrile: Lacks the cyclopropyl group but contains the nitro and nitrile groups.
3-Nitrobenzonitrile: Similar structure but with the nitro group in a different position.
Uniqueness: 4-Cyclopropyl-3-nitrobenzonitrile is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of steric hindrance and electronic modulation in chemical reactions and biological interactions .
Properties
Molecular Formula |
C10H8N2O2 |
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Molecular Weight |
188.18 g/mol |
IUPAC Name |
4-cyclopropyl-3-nitrobenzonitrile |
InChI |
InChI=1S/C10H8N2O2/c11-6-7-1-4-9(8-2-3-8)10(5-7)12(13)14/h1,4-5,8H,2-3H2 |
InChI Key |
RZDKMJUZRPTUEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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